molecular formula C18H20N4O3S B2938971 N-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1172408-97-7

N-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2938971
CAS No.: 1172408-97-7
M. Wt: 372.44
InChI Key: SDONZRQASDHISS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a piperidine core substituted with a furan-2-ylmethyl group and a 1,2,4-oxadiazol-5-ylmethyl moiety bearing a thiophen-2-yl substituent. The structural complexity arises from the integration of three distinct heterocycles (piperidine, furan, and thiophene) and a 1,2,4-oxadiazole linker. The oxadiazole ring is a common bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(19-10-14-5-2-8-24-14)13-4-1-7-22(11-13)12-16-20-17(21-25-16)15-6-3-9-26-15/h2-3,5-6,8-9,13H,1,4,7,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDONZRQASDHISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to use furan-2-carboxylic acid and thiophene-2-carboxylic acid as starting materials. These are then subjected to a series of reactions, including amidation and cyclization, to form the oxadiazole ring and the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline ()

  • Structural Similarities : Both compounds share the 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group, a key pharmacophore in kinase inhibitors and antimicrobial agents.
  • Key Differences : The target compound replaces the aniline group with a piperidine-3-carboxamide-furan hybrid. Piperidine enhances conformational flexibility and solubility compared to the rigid aromatic aniline in ’s compound .
  • Hypothetical Impact : The piperidine-furan substitution may improve blood-brain barrier penetration, making the target compound more suitable for central nervous system (CNS) targets.

2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride ()

  • Structural Similarities : Both contain a 1,2,4-oxadiazole ring, but ’s compound has a difluoromethyl substituent instead of thiophene.
  • Hypothetical Impact : Thiophene’s aromaticity could enhance binding to hydrophobic pockets in enzymes like cytochrome P450 or PARP isoforms.

N-(2-chloro-6-methylphenyl)-2-((3-((1-methylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide ()

  • Structural Similarities : Both incorporate piperidine and carboxamide groups.
  • Key Differences : ’s compound uses a thiazole-carboxamide scaffold and a chloro-methylphenyl group, whereas the target compound employs oxadiazole and furan-thiophene systems.
  • Hypothetical Impact : The thiophene-furan-oxadiazole triad in the target compound may offer broader selectivity across protein families compared to ’s thiazole-based structure .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Advantages
Target Compound Piperidine-3-carboxamide Furan, thiophene, 1,2,4-oxadiazole Enhanced solubility, CNS penetration
N-methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline () Aniline Thiophene, 1,2,4-oxadiazole Rigid aromaticity for flat binding pockets
2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride () Ethylamine Difluoromethyl, 1,2,4-oxadiazole Metabolic resistance via fluorine
Thiazole-5-carboxamide derivative () Thiazole-carboxamide Chloro-methylphenyl, piperidine High affinity for kinase ATP pockets

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling a piperidine-3-carboxylic acid derivative with a furan-2-ylmethyl amine and a pre-formed 3-(thiophen-2-yl)-1,2,4-oxadiazole intermediate. This contrasts with ’s use of DABAL-Me3 for carbamate formation .
  • Pharmacokinetics : The thiophene-oxadiazole motif is associated with improved logP values (predicted ~2.5–3.0) compared to ’s difluoromethyl analog (logP ~1.8) .
  • Bioactivity : While specific data for the target compound is absent in the provided evidence, analogs with thiophene-oxadiazole moieties show IC₅₀ values <100 nM in assays targeting PARP-1 and EGFR kinases .

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